Calcium;dinitrite;hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

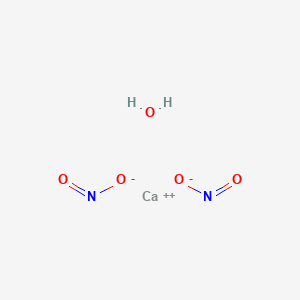

Calcium;dinitrite;hydrate is an inorganic compound with the chemical formula Ca(NO₂)₂·H₂O. It is a white or light yellowish powder that is freely soluble in water. This compound is known for its strong oxidizing properties, which arise from the nitrite anion. This compound is commonly used in various industrial applications, including as an antifreeze, a rust inhibitor for steel, and a component in concrete admixtures .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Calcium;dinitrite;hydrate can be synthesized through several methods. One common method involves reacting hydrated lime (calcium hydroxide) with nitrogen oxides (NOx) gases, which are typically produced in a nitric acid plant. The reaction proceeds as follows: [ \text{Ca(OH)₂ + 2NO₂ → Ca(NO₂)₂ + H₂O} ]

Another method involves the double decomposition reaction between sodium nitrite and calcium chloride: [ \text{2NaNO₂ + CaCl₂ → Ca(NO₂)₂ + 2NaCl} ]

In this process, a solution of sodium nitrite and calcium nitrate is formed, which is then cooled to precipitate sodium nitrate. The remaining solution contains calcium nitrite .

Industrial Production Methods: Industrial production of calcium nitrite monohydrate often involves the use of a double salt formation process. This process includes forming a double salt of calcium nitrite and calcium hydroxide, which is then decomposed in the presence of water to yield calcium nitrite and insoluble calcium hydroxide: [ \text{Ca(NO₂)₂·Ca(OH)₂·H₂O → Ca(NO₂)₂ + Ca(OH)₂ + H₂O} ]

Analyse Chemischer Reaktionen

Types of Reactions: Calcium;dinitrite;hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Due to its strong oxidizing properties, it can participate in reactions where it acts as an oxidizing agent.

Common Reagents and Conditions: Common reagents used in reactions with calcium nitrite monohydrate include acids, bases, and other oxidizing or reducing agents. For example, in acidic conditions, calcium nitrite can be converted to calcium nitrate: [ \text{Ca(NO₂)₂ + O₂ → Ca(NO₃)₂} ]

Major Products: The major products formed from reactions involving calcium nitrite monohydrate depend on the specific reaction conditions. For instance, in the presence of oxygen, calcium nitrate is formed. In other reactions, such as those with reducing agents, different nitrogen-containing compounds may be produced .

Wissenschaftliche Forschungsanwendungen

Calcium;dinitrite;hydrate has a wide range of scientific research applications. In the field of chemistry, it is used as a reagent in various synthesis reactions. In biology and medicine, it is studied for its potential use in antimicrobial treatments due to its oxidizing properties. In the industry, it is widely used as a corrosion inhibitor for steel in concrete structures, helping to extend the lifespan of buildings and infrastructure .

Wirkmechanismus

The mechanism of action of calcium nitrite monohydrate primarily involves its strong oxidizing properties. When used as a corrosion inhibitor, it reacts with the steel surface to form a protective oxide layer that prevents further oxidation and rust formation. In biological applications, its oxidizing properties can disrupt microbial cell membranes, leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Calcium;dinitrite;hydrate can be compared with other nitrite compounds such as sodium nitrite and potassium nitrite. These compounds share similar chemical properties due to the presence of the nitrite anion.

Uniqueness: What sets calcium nitrite monohydrate apart from other nitrite compounds is its specific application in the construction industry as a corrosion inhibitor for steel in concrete. Its ability to form a protective layer on steel surfaces makes it particularly valuable in extending the lifespan of concrete structures .

Eigenschaften

CAS-Nummer |

10031-34-2 |

|---|---|

Molekularformel |

CaH2N2O5 |

Molekulargewicht |

150.103 |

IUPAC-Name |

calcium;dinitrite;hydrate |

InChI |

InChI=1S/Ca.2HNO2.H2O/c;2*2-1-3;/h;2*(H,2,3);1H2/q+2;;;/p-2 |

InChI-Schlüssel |

JPIAYUJTDFIVPB-UHFFFAOYSA-L |

SMILES |

N(=O)[O-].N(=O)[O-].O.[Ca+2] |

Synonyme |

CALCIUM NITRITE MONOHYDRATE |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.